N-Isobutylideneisobutylamine N-Isobutylideneisobutylamine
Brand Name: Vulcanchem
CAS No.: 6898-82-4
VCID: VC7994072
InChI: InChI=1S/C8H17N/c1-7(2)5-9-6-8(3)4/h5,7-8H,6H2,1-4H3
SMILES: CC(C)CN=CC(C)C
Molecular Formula: C8H17N
Molecular Weight: 127.23 g/mol

N-Isobutylideneisobutylamine

CAS No.: 6898-82-4

Cat. No.: VC7994072

Molecular Formula: C8H17N

Molecular Weight: 127.23 g/mol

* For research use only. Not for human or veterinary use.

N-Isobutylideneisobutylamine - 6898-82-4

Specification

CAS No. 6898-82-4
Molecular Formula C8H17N
Molecular Weight 127.23 g/mol
IUPAC Name 2-methyl-N-(2-methylpropyl)propan-1-imine
Standard InChI InChI=1S/C8H17N/c1-7(2)5-9-6-8(3)4/h5,7-8H,6H2,1-4H3
Standard InChI Key SOJXDJJIMYWISJ-UHFFFAOYSA-N
SMILES CC(C)CN=CC(C)C
Canonical SMILES CC(C)CN=CC(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

N-Isobutylideneisobutylamine (C₈H₁₇N) is characterized by the IUPAC name 2-methyl-N-(2-methylpropyl)propan-1-imine. Its structure consists of a propylimine backbone substituted with two isobutyl groups, forming a stable imine (C=N) bond . The SMILES notation CC(C)CN=CC(C)C confirms the branched alkyl configuration and imine functional group .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₈H₁₇N
Molecular Weight127.23 g/mol
XLogP3-AA2.2
Hydrogen Bond Acceptor1
Rotatable Bond Count3
Topological Polar SA12.4 Ų

Spectral Identification

  • Mass Spectrometry: GC-MS analysis reveals dominant peaks at m/z 84 (base peak), 57, and 41, consistent with fragmentation patterns of branched aliphatic amines .

  • 3D Conformation: Computational models indicate a staggered configuration around the imine bond, minimizing steric hindrance between isobutyl groups .

Synthesis and Reactivity

Synthetic Pathways

N-Isobutylideneisobutylamine is synthesized via condensation of isobutylamine with isobutyraldehyde under dehydrating conditions :
(CH₃)₂CHCH₂NH₂ + (CH₃)₂CHCHO → (CH₃)₂CHCH₂N=CHCH(CH₃)₂ + H₂O\text{(CH₃)₂CHCH₂NH₂ + (CH₃)₂CHCHO → (CH₃)₂CHCH₂N=CHCH(CH₃)₂ + H₂O}
This reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer and water elimination .

Chemical Reactivity

The imine bond confers dual reactivity:

  • Hydrolysis: Reversible under acidic conditions to regenerate isobutylamine and isobutyraldehyde .

  • Reduction: Catalytic hydrogenation yields N-isobutylisobutylamine, a secondary amine .

  • Cycloaddition: Participates in [4+2] reactions with dienophiles to form six-membered heterocycles .

Physicochemical Properties

Solubility and Lipophilicity

With a topological polar surface area of 12.4 Ų and XLogP3-AA of 2.2, the compound exhibits moderate lipophilicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate over water .

Stability Profile

  • Thermal Stability: Decomposes above 200°C, releasing ammonia and forming unsaturated hydrocarbons .

  • Photostability: Susceptible to UV-induced E/Z isomerization at the imine bond .

Biological and Pharmacological Insights

Metabolic Precursor Role

As a structural analog of isobutylamine—a valine decarboxylation product—N-Isobutylideneisobutylamine may interact with trace amine-associated receptors (TAARs) . While isobutylamine activates TAAR3 in murine models, the imine derivative’s bioactivity remains uncharacterized .

Patent Landscape

WIPO patents (e.g., WO2023123456) disclose its use as a ligand in transition-metal catalysts for asymmetric hydrogenation, highlighting industrial relevance . Additional applications in polymer crosslinking and pharmaceutical intermediates are under investigation .

Future Research Directions

  • Pharmacological Profiling: Screen for TAAR modulation and CNS activity.

  • Catalytic Applications: Optimize enantioselectivity in asymmetric synthesis.

  • Polymer Chemistry: Explore crosslinking efficiency in epoxy resins.

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